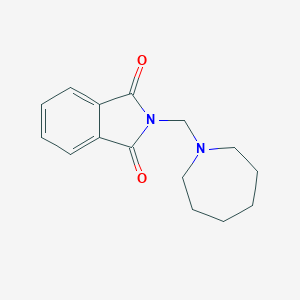

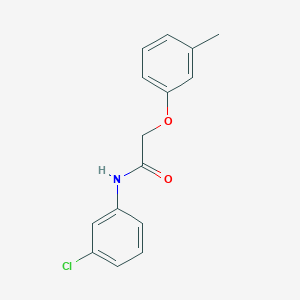

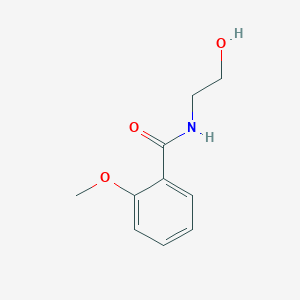

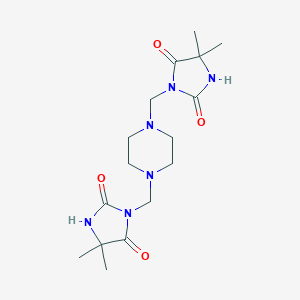

![molecular formula C11H12N2S2 B188285 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione CAS No. 314260-78-1](/img/structure/B188285.png)

7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as thienopyrimidines . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the structure of a related compound was solved using the direct method and refined to a reliability R-factor of 0.0639 using 3180 independent reflections . The crystal structure is further stabilized by intermolecular C-H…N, N-H…N C-H…O, N-H…O, and π-π interactions .Molecular Structure Analysis

X-ray characterization of this compound is described in the literature . The compound crystallizes in the monoclinic space group P21/c with a=7.0013 (2)Å, b=8.3116 (3)Å, c=18.374 (6)Å, β=91.746 (2)°, V=1068.76 (6)Å3, z=4 .Chemical Reactions Analysis

The addition of excess lithium iodide does not notably enhance the rate, whereas the use of sub-molar quantities has a rate limiting effect .Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.3 . It has a density of 1.52g/cm3 and a boiling point of 477.1ºC at 760 mmHg . The molecular formula is C11H12N2OS .Wissenschaftliche Forschungsanwendungen

Importance in Synthesis

The broader synthetic applications and bioavailability of pyrano[2,3-d]pyrimidine scaffolds highlight their importance in medicinal and pharmaceutical industries. The development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) derivatives through a one-pot multicomponent reaction using diversified hybrid catalysts emphasizes the adaptability and significance of these compounds in synthesizing lead molecules for further research and development (Parmar, Vala, & Patel, 2023).

Chemistry and Properties

The chemistry of compounds containing benzothiazol-2-yl groups, such as 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione, involves preparation procedures, properties, and complex formation with different protonated or deprotonated forms. Their spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activity offer a vast field of study and application in various branches of chemistry (Boča, Jameson, & Linert, 2011).

Anti-inflammatory Activities

Research on pyrimidine derivatives, including those related to 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione, demonstrates their significant anti-inflammatory effects. These compounds inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others, showing their potential in developing new anti-inflammatory agents (Rashid et al., 2021).

Optical Sensors

Pyrimidine derivatives have been identified as suitable candidates for use as optical sensors due to their ability to form coordination as well as hydrogen bonds. This makes them appropriate for sensing applications in addition to their biological and medicinal uses, demonstrating the versatility of compounds like 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione in scientific research (Jindal & Kaur, 2021).

Synthesis and Characterization

The synthesis, characterization, and in-vitro anti-inflammatory activity of substituted 1,2,3,4 tetrahydropyrimidine derivatives, including compounds similar to 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione, further underscore the therapeutic potential and necessity for ongoing investigation into their anti-inflammatory capabilities (Gondkar, Deshmukh, & Chaudhari, 2013).

Eigenschaften

IUPAC Name |

7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWNDBNSJFCLBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=S)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383111 |

Source

|

| Record name | 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione | |

CAS RN |

314260-78-1 |

Source

|

| Record name | 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

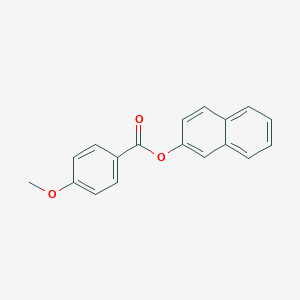

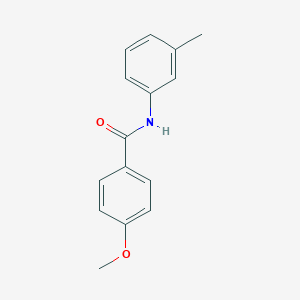

![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)